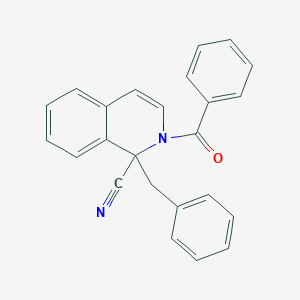
1-Isoquinolinyl(2-thienyl)methyl benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Isoquinolinyl(2-thienyl)methyl benzoate is a chemical compound that has been studied extensively for its potential use in scientific research. This compound is a derivative of isoquinoline, which is a heterocyclic compound that has been found to have a wide range of biological activities. The addition of the thienyl and benzoate groups to the isoquinoline core has resulted in a compound that has shown promise as a potential therapeutic agent.
作用機序
The mechanism of action of 1-Isoquinolinyl(2-thienyl)methyl benzoate is not fully understood. However, studies have suggested that this compound may work by inhibiting the activity of certain enzymes that are involved in cell growth and proliferation. Additionally, this compound has been found to have antioxidant properties, which could contribute to its potential therapeutic effects.
Biochemical and Physiological Effects:
Studies have shown that this compound has a variety of biochemical and physiological effects. This compound has been found to inhibit the activity of certain enzymes that are involved in cell growth and proliferation. Additionally, this compound has been found to have antioxidant properties, which could help to protect cells from damage caused by oxidative stress.
実験室実験の利点と制限
One of the main advantages of using 1-Isoquinolinyl(2-thienyl)methyl benzoate in lab experiments is its potential therapeutic effects. This compound has been found to have anti-inflammatory and anticancer properties, which could make it a valuable tool in the development of new therapeutic agents. However, one limitation of using this compound is that its mechanism of action is not fully understood, which could make it difficult to optimize its use in lab experiments.
将来の方向性
There are a number of future directions that could be pursued in the study of 1-Isoquinolinyl(2-thienyl)methyl benzoate. One area of research that could be explored is the development of new synthetic methods for this compound. Additionally, further studies could be conducted to better understand its mechanism of action and to optimize its use in lab experiments. Finally, this compound could be further studied for its potential therapeutic effects, particularly in the treatment of cancer and inflammatory diseases.
合成法
The synthesis of 1-Isoquinolinyl(2-thienyl)methyl benzoate has been achieved through a variety of methods. One of the most common methods involves the reaction of 2-thienylmethylamine with 2-bromoethyl benzoate, followed by cyclization with sodium hydride. Another method involves the reaction of 2-thienylmethylamine with 2-chloroethyl benzoate, followed by cyclization with potassium carbonate.
科学的研究の応用
1-Isoquinolinyl(2-thienyl)methyl benzoate has been studied for its potential use in a variety of scientific research applications. One area of research that has shown promise is in the field of cancer research. Studies have shown that this compound has the ability to inhibit the growth of cancer cells in vitro. Additionally, this compound has been found to have anti-inflammatory properties, which could make it a potential therapeutic agent for the treatment of inflammatory diseases.
特性
分子式 |
C21H15NO2S |
|---|---|
分子量 |
345.4 g/mol |
IUPAC名 |
[isoquinolin-1-yl(thiophen-2-yl)methyl] benzoate |
InChI |
InChI=1S/C21H15NO2S/c23-21(16-8-2-1-3-9-16)24-20(18-11-6-14-25-18)19-17-10-5-4-7-15(17)12-13-22-19/h1-14,20H |
InChIキー |
LWQGERWQQUQSAW-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(=O)OC(C2=CC=CS2)C3=NC=CC4=CC=CC=C43 |
正規SMILES |
C1=CC=C(C=C1)C(=O)OC(C2=CC=CS2)C3=NC=CC4=CC=CC=C43 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


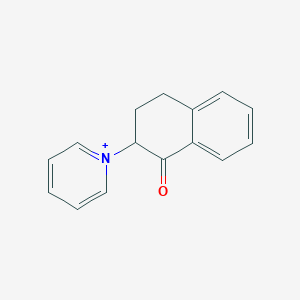
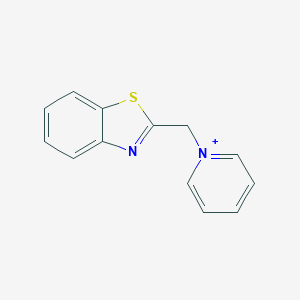
![2,6-ditert-butyl-4-[[2-(4-phenylpyrimidin-2-yl)hydrazinyl]methylidene]cyclohexa-2,5-dien-1-one](/img/structure/B280502.png)
![2,6-ditert-butyl-4-[[2-(4-butylpyrimidin-2-yl)hydrazinyl]methylidene]cyclohexa-2,5-dien-1-one](/img/structure/B280503.png)
![2,6-ditert-butyl-4-[(2-pyrazin-2-ylhydrazinyl)methylidene]cyclohexa-2,5-dien-1-one](/img/structure/B280506.png)
![Tetrahydro-2-furanylmethyl 8-(aminocarbonyl)-4-{2-nitrophenyl}-2-methyl-1,4-dihydroimidazo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B280507.png)
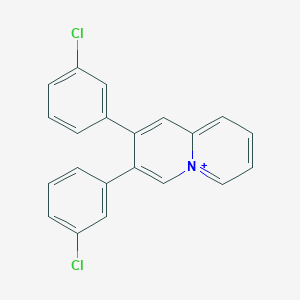

![13-Azoniahexacyclo[14.7.1.02,15.04,13.05,10.020,24]tetracosa-1(23),2,4(13),5,7,9,11,14,16,18,20(24),21-dodecaene-14-carbonitrile](/img/structure/B280511.png)
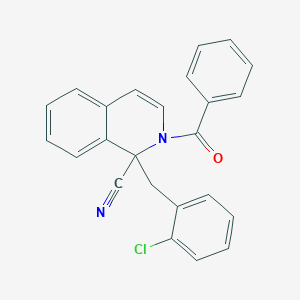
![14H,15H,16H-dibenzo[i,k]pyrido[3,2,1-de]phenanthridinium](/img/structure/B280514.png)
![11-Methyldibenzo[f,h]pyrido[1,2-b]isoquinolinium](/img/structure/B280515.png)
